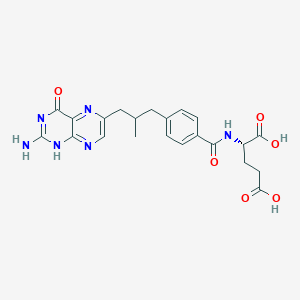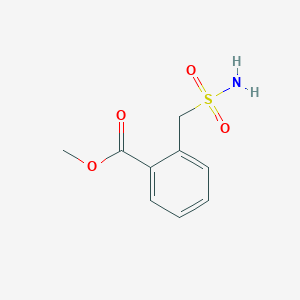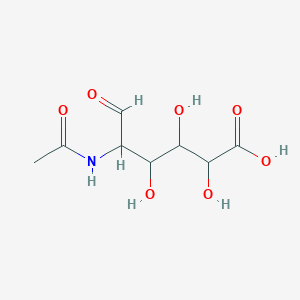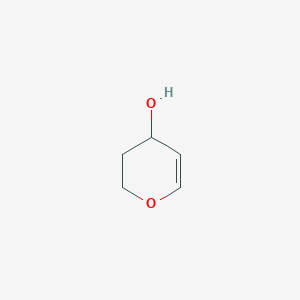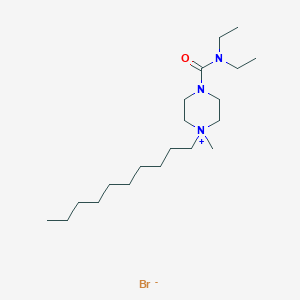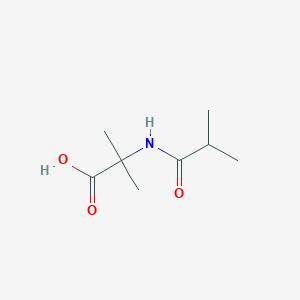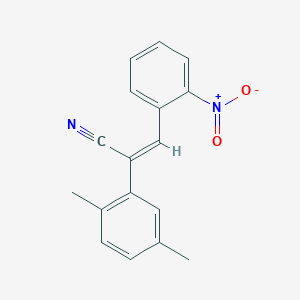
o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Nitrobenzylidene-2,5-dimethylphenylacetonitrile, also known as o-NBDPAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of photoisomerization of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the formation of a metastable intermediate state upon photoexcitation. The intermediate state can then undergo thermal relaxation or reverse photoisomerization to the initial state. The photoisomerization process is reversible, and it can be controlled by adjusting the wavelength and intensity of the light source.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile has no significant biochemical or physiological effects on living organisms. However, it has been reported to exhibit cytotoxic activity against cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile in lab experiments include its high photochemical stability, excellent photo-switching properties, and ease of synthesis. However, its limitations include its low solubility in water, which limits its applications in aqueous environments.
Direcciones Futuras
The future directions for o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile research include exploring its applications in advanced materials such as photo-responsive coatings, photo-controlled drug delivery systems, and optoelectronic devices. Additionally, further studies are needed to investigate its cytotoxic activity against different types of cancer cells and its potential as a cancer therapy agent.
In conclusion, o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile is a photochromic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method has been explored extensively, and its applications in scientific research have been investigated. Further research is needed to explore its potential in advanced materials and cancer therapy.
Métodos De Síntesis
The synthesis of o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile involves the reaction of 2,5-dimethylphenylacetonitrile with o-nitrobenzaldehyde in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours until the product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
O-NBDPAN has been extensively used in scientific research as a photochromic compound. It undergoes reversible photoisomerization upon exposure to UV or visible light, which makes it an excellent candidate for various applications such as photo-switchable devices, optical data storage, and molecular logic gates.
Propiedades
Número CAS |
113366-20-4 |
|---|---|
Nombre del producto |
o-Nitrobenzylidene-2,5-dimethylphenylacetonitrile |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-13(2)16(9-12)15(11-18)10-14-5-3-4-6-17(14)19(20)21/h3-10H,1-2H3/b15-10+ |
Clave InChI |
SUCPQQDDIXAJJR-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Sinónimos |
(Z)-2-(2,5-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




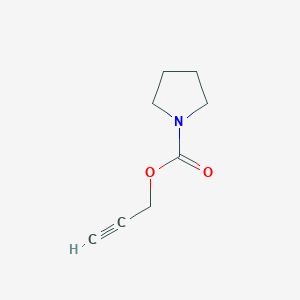
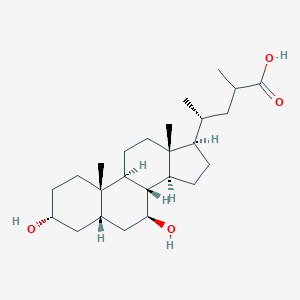
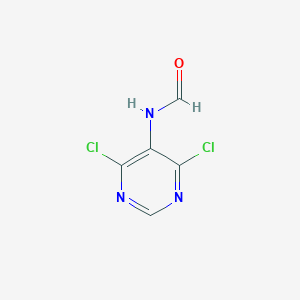
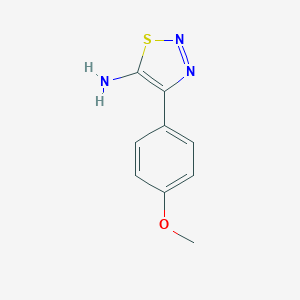
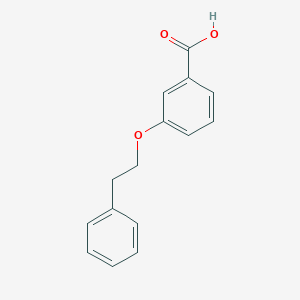
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
